Neodymium chloride

Descripción general

Descripción

This anhydrous compound appears as a mauve-colored solid that rapidly absorbs water from the atmosphere to form a purple-colored hexahydrate, NdCl₃·6H₂O . Neodymium chloride is primarily used as an intermediate chemical for the production of neodymium metal and neodymium-based lasers and optical fibers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neodymium chloride can be synthesized through the chlorination of neodymium oxide (Nd₂O₃) using ammonium chloride (NH₄Cl) at elevated temperatures. The reaction typically occurs at around 400°C in an argon gas environment to produce anhydrous this compound . Another method involves heating this compound hexahydrate (NdCl₃·6H₂O) with ammonium chloride or ammonium fluoride and hydrofluoric acid in a vacuum or argon atmosphere at 300–400°C .

Industrial Production Methods: this compound is industrially produced from minerals such as monazite and bastnäsite through a complex multistage extraction process . This process involves the separation of neodymium from other rare earth elements and the subsequent conversion to this compound.

Análisis De Reacciones Químicas

Types of Reactions: Neodymium chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neodymium oxide (Nd₂O₃).

Reduction: It can be reduced to neodymium metal using alkali or alkaline earth metals in a vacuum or argon atmosphere.

Substitution: this compound reacts with other halogens to form neodymium halides, such as neodymium bromide (NdBr₃) and neodymium iodide (NdI₃).

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Alkali or alkaline earth metals, such as sodium or calcium, in a vacuum or argon atmosphere.

Substitution: Halogens like bromine or iodine.

Major Products:

Oxidation: Neodymium oxide (Nd₂O₃).

Reduction: Neodymium metal.

Substitution: Neodymium halides (e.g., NdBr₃, NdI₃).

Aplicaciones Científicas De Investigación

Optical Applications

Lasers

- Neodymium chloride is crucial in the production of neodymium-doped lasers, particularly in solid-state laser systems such as neodymium-doped yttrium aluminum garnet (Nd:YAG). These lasers are widely used in telecommunications, medical devices, and industrial cutting tools due to their high efficiency and precision .

Phosphors

- The compound is used in the manufacture of phosphors for fluorescent lighting and display technologies. It contributes to the vibrant colors emitted by fluorescent lamps and LEDs, enhancing visual displays in various applications .

Magnetic Materials

Neodymium Magnets

- NdCl₃ plays a vital role in producing neodymium magnets, known for their exceptional magnetic strength. These magnets are utilized in electric motors, generators, and magnetic resonance imaging (MRI) machines, making them indispensable in modern technology .

Catalysis

Chemical Reactions

- In the chemical industry, this compound serves as a catalyst or catalyst precursor in various reactions, including polymerization processes. Its use enhances the efficiency of reactions, leading to higher yields and reduced energy consumption .

| Application | Description |

|---|---|

| Polymerization | Used to produce polymers like polypropylene and other specialty chemicals. |

| Organic Synthesis | Enhances reaction rates and selectivity in organic reactions. |

Glass and Ceramics

Glass Coloring

- This compound is employed in producing colored glass that exhibits unique optical properties. This application is significant in decorative items and artistic glassware, where specific hues are desired .

Ceramic Materials

- The compound is also used in advanced ceramics manufacturing, contributing to high-performance materials used in electronics and aerospace applications .

Research and Development

Materials Science

- NdCl₃ is extensively utilized in materials science research, particularly concerning superconductors and advanced materials. Its properties facilitate the development of new technologies and improvements in existing ones .

Case Study 1: Neodymium-Doped Lasers

A study conducted by researchers at Stanford University demonstrated the effectiveness of neodymium-doped lasers in medical applications. The Nd:YAG laser was shown to provide precise surgical cuts with minimal thermal damage to surrounding tissues, highlighting its importance in modern surgical practices.

Case Study 2: Neodymium Magnets in Electric Vehicles

Research published in Advanced Materials outlined the use of neodymium magnets in electric vehicle motors. The study concluded that incorporating high-performance neodymium magnets significantly improved motor efficiency and vehicle range.

Mecanismo De Acción

The mechanism by which neodymium chloride exerts its effects varies depending on its application:

Catalysis: this compound acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.

Fluorescent Labeling: It binds to organic molecules, enhancing their fluorescence properties for detection and analysis.

Laser Production: Neodymium ions in the chloride compound serve as active laser media, emitting coherent light when excited by an external energy source.

Comparación Con Compuestos Similares

Neodymium chloride can be compared with other neodymium halides and lanthanide chlorides:

Neodymium Bromide (NdBr₃): Similar to this compound but with bromine instead of chlorine. It has similar applications but different physical properties.

Neodymium Iodide (NdI₃): Another neodymium halide with iodine, used in similar applications but with distinct reactivity.

Lanthanum Chloride (LaCl₃): A chloride of lanthanum, another rare earth element. It shares some applications with this compound but has different chemical properties due to the different atomic structure.

This compound is unique due to its specific applications in high-strength permanent magnets, lasers, and optical fibers, which are not as prevalent in other similar compounds .

Actividad Biológica

Neodymium chloride (NdCl₃) is a rare earth metal compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies to illustrate its effects.

This compound exists in several hydrated forms, with anhydrous NdCl₃ being the most studied for biological applications. The compound's biological activity is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids.

Binding Affinity Studies : Recent research indicates that neodymium complexes exhibit a high binding affinity for biomolecules like bovine serum albumin (BSA) and fish-salmon DNA. For instance, a study reported a binding constant of for BSA at 298 K, indicating a strong interaction between the neodymium complex and these biomolecules .

Anticancer Activity

This compound has shown promising results in anticancer studies. A specific neodymium complex was tested against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The cytotoxicity was assessed using the MTT assay, revealing that the neodymium complex had a selective inhibitory effect on these cancer cells .

Table 1: Cytotoxicity Results of Neodymium Complexes

| Cell Line | IC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.14 | High |

| A-549 | 0.14 | High |

| Normal Fibroblast | >100 | Low |

The selectivity index indicates that while neodymium complexes effectively inhibit cancer cell growth, they exhibit lower toxicity towards normal fibroblast cells, suggesting potential therapeutic applications .

Antimicrobial Activity

This compound's antimicrobial properties have also been explored, particularly in combination with silver nanoparticles. A study demonstrated that the incorporation of silver into neodymium oxide nanoparticles significantly enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones increased from 9.3 mm to 16.7 mm for S. aureus when comparing pure Nd₂O₃ to the Ag/Nd₂O₃ composite .

Table 2: Antibacterial Efficacy of Nd₂O₃ Nanocomposites

| Nanocomposite | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Pure Nd₂O₃ | 9.3 ± 0.5 | Staphylococcus aureus |

| Ag/Nd₂O₃ | 16.7 ± 0.4 | Staphylococcus aureus |

| Pure Nd₂O₃ | 8.8 ± 0.4 | Escherichia coli |

| Ag/Nd₂O₃ | 15.9 ± 0.3 | Escherichia coli |

These findings suggest that neodymium compounds could serve as effective agents in combating bacterial infections, especially in clinical settings where antibiotic resistance is a growing concern .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Historical studies indicate that high doses of neodymium salts can lead to adverse effects such as increased blood clotting time and other systemic reactions . A comprehensive assessment revealed a No Observed Adverse Effect Level (NOAEL) for this compound at approximately , emphasizing the need for careful dosing in therapeutic applications .

Propiedades

IUPAC Name |

trichloroneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATINCSYRHURBSP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

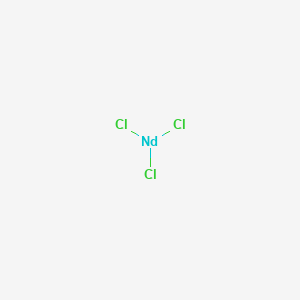

Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044760 | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Purple crystals; Soluble in water; [Merck Index] | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10024-93-8 | |

| Record name | Neodymium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.